N-(2-ethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Overview
Description
N-(2-ethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethyl group attached to the phenyl ring, a nitro group on the benzoyl moiety, and an amide linkage connecting the two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves a multi-step process. One common method starts with the nitration of benzoyl chloride to introduce the nitro group. This is followed by the acylation of 2-ethylphenylamine with the nitrated benzoyl chloride under basic conditions to form the desired amide linkage. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated benzamides or other substituted derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide linkage allows for hydrogen bonding interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide
- N-(2-ethylphenyl)-2-[(4-nitrobenzoyl)amino]benzamide
- N-(2-ethylphenyl)-2-[(3-chlorobenzoyl)amino]benzamide
Uniqueness
N-(2-ethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide is unique due to the specific positioning of the ethyl and nitro groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-2-15-8-3-5-12-19(15)23-22(27)18-11-4-6-13-20(18)24-21(26)16-9-7-10-17(14-16)25(28)29/h3-14H,2H2,1H3,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYUNDGKVSNCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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